3-(4-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-propionic acid
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Overview
Description
3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid is an organic compound that features a triazole ring, a sulfur atom, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with a suitable propanoic acid derivative. One common method is the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate to yield ethyl [4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate, which is then hydrolyzed to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as microwave irradiation can be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The propanoic acid moiety can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the propanoic acid moiety under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal complexes.
Medicine: Explored for its antimicrobial and anticancer properties
Industry: Utilized in the development of corrosion inhibitors and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid involves its interaction with specific molecular
Properties
Molecular Formula |
C6H9N3O2S |
---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C6H9N3O2S/c1-9-4-7-8-6(9)12-3-2-5(10)11/h4H,2-3H2,1H3,(H,10,11) |
InChI Key |
KLNNPUJNIZGPRQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1SCCC(=O)O |
Origin of Product |
United States |
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